![molecular formula C6H8F4N2 B14316162 2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane CAS No. 106705-50-4](/img/structure/B14316162.png)
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is a fluorinated derivative of 1,4-diazabicyclo[2.2.2]octane, a bicyclic organic compound. This compound is known for its unique structure and properties, making it valuable in various chemical applications. It is a highly nucleophilic tertiary amine base, often used as a catalyst and reagent in polymerization and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane involves the fluorination of 1,4-diazabicyclo[2.2.2]octane. One common method is the alkylation of 1,4-diazabicyclo[2.2.2]octane with dichloromethane followed by treatment with fluorine . This process results in the formation of a colorless salt that is stable and can be used for various applications.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The reaction is carried out in the presence of zeolitic catalysts, which facilitate the conversion of the starting materials into the desired product. The process is efficient and yields high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: It can act as an oxidation catalyst in certain reactions.
Reduction: The compound can participate in reduction reactions, often in the presence of specific reagents.
Substitution: It is involved in nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include dichloromethane, fluorine, and various organic solvents. The reactions are typically carried out under mild conditions, making the compound versatile for different applications .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in electrophilic fluorination reactions, the compound can form fluorinated organic products .
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane involves its role as a strong nucleophilic base. It can form stable adducts with various molecules, facilitating reactions such as electrophilic fluorination . The compound’s molecular targets include organic substrates that undergo nucleophilic substitution or addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: The parent compound, known for its nucleophilicity and use as a catalyst.
Quinuclidine: A structurally similar compound with one nitrogen atom replaced by a carbon atom.
Selectfluor: A fluorinated derivative used for electrophilic fluorination.
Uniqueness
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is unique due to its fluorinated structure, which enhances its stability and reactivity in various chemical reactions. Its ability to act as a strong nucleophilic base and form stable adducts makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
106705-50-4 |
|---|---|
Fórmula molecular |
C6H8F4N2 |
Peso molecular |
184.13 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoro-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H8F4N2/c7-5(8)6(9,10)12-2-1-11(5)3-4-12/h1-4H2 |
Clave InChI |
CQLRKDMCHIXRSY-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCN1C(C2(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
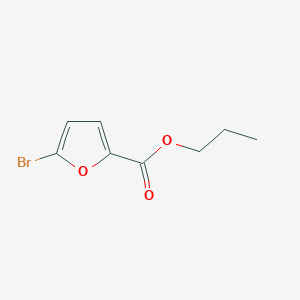
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
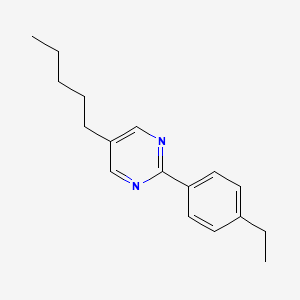
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)
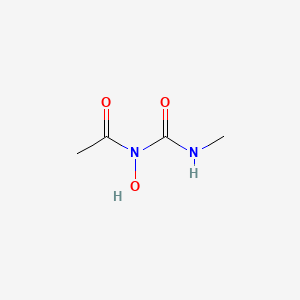
![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)


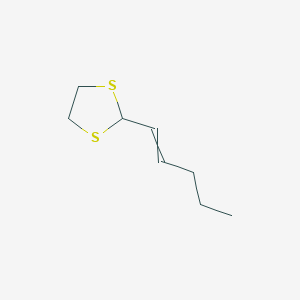
![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
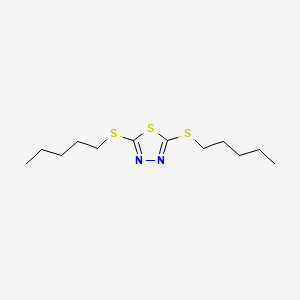
![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
